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molecular formula C9H11ClO5S B3042177 2,4,6-Trimethoxybenzenesulfonyl chloride CAS No. 52499-93-1

2,4,6-Trimethoxybenzenesulfonyl chloride

Cat. No. B3042177
M. Wt: 266.7 g/mol
InChI Key: FGJGNZDVLPUDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06723483B1

Procedure details

According to a method described in [C. M. Paleos et al., J. Org. Chem. 39(24), 3594, (1974)], 16.8 g (0.1 mole) of 1,3,5-trimethoxybenzene was reacted with 35.0 g of chlorosulfonic acid in 250 ml of chloroform at −5 to 0° C., and after the reaction, the reaction solution was treated after a conventional manner, and 15.2 g of the residue was crystallized from n-hexane, filtered and dried to give 12.6 g of 2,4,6-trimethoxybenzenesulfonyl chloride as a pinkish prism crystal.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
residue
Quantity
15.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[C:5]([O:11][CH3:12])[CH:4]=1.[Cl:13][S:14](O)(=[O:16])=[O:15]>C(Cl)(Cl)Cl>[CH3:12][O:11][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[C:7]([O:9][CH3:10])[C:6]=1[S:14]([Cl:13])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
COC1=CC(=CC(=C1)OC)OC
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
residue
Quantity
15.2 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after the reaction
CUSTOM
Type
CUSTOM
Details
was crystallized from n-hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC(=C1)OC)OC)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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